

Quinaldine Red: A Technical History of a Versatile Cyanine Dye

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Compound of Interest

Compound Name: Quinaldine Red

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Abstract

This technical guide provides an in-depth exploration of the history and original applications of **Quinaldine Red**, a synthetic cyanine dye. Since its emergence in the early 20th century, **Quinaldine Red** has found utility as a pH indicator in analytical chemistry and as a fluorescent probe in biological research. This document details the historical synthesis of the dye, provides protocols for its seminal applications, and presents its physicochemical properties in a structured format. Diagrams created using Graphviz are included to illustrate key processes and relationships, offering a comprehensive resource for scientific and research professionals.

Introduction: The Advent of a Specialized Cyanine Dye

Quinaldine Red, chemically known as 2-[(1E)-2-[4-(Dimethylamino)phenyl]ethen-1-yl]-1-ethylquinolin-1-ium iodide, is a member of the cyanine dye family, a class of synthetic dyes characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic moieties.^{[1][2]} While the broader family of cyanine dyes was first synthesized over a century ago for use in photographic emulsions, **Quinaldine Red** emerged in the early 20th century as a compound with distinct applications in laboratory settings.^{[1][3]} Its primary initial uses were as a pH indicator for titrations in highly acidic conditions and as a vital stain in microscopy.^[3] This guide will delve into the historical context of its development and the original experimental protocols that established its place in chemical and biological research.

Physicochemical Properties

Quinaldine Red is a dark green to black solid that is sparingly soluble in water but readily soluble in organic solvents such as ethanol and methanol. Its utility as a pH indicator and fluorescent probe is dictated by its distinct spectral properties, which are summarized below.

Table 1: Physicochemical and Spectral Properties of Quinaldine Red

Property	Value	Reference
Chemical Formula	C ₂₁ H ₂₃ IN ₂	
Molar Mass	430.33 g/mol	
Appearance	Dark green to black solid	
Melting Point	240 °C (decomposition)	
pKa	2.63	
pH Indicator Range	1.0 - 2.2	
	1.4 - 3.2	
Color in Acidic Solution	Colorless	
Color in Basic Solution	Red	
Absorption Maximum (λ _{max})	528-533 nm (in acetic acid)	
Fluorescence Emission	580-650 nm (when bound to nucleic acids)	

Historical Synthesis

The synthesis of **Quinaldine Red** is achieved through a condensation reaction. While modern synthetic procedures are well-established, this guide presents a detailed historical protocol adapted from the literature of the mid-20th century, reflecting the methods available to early researchers. The synthesis involves the reaction of 1-ethyl-2-methylquinolinium iodide (quinaldine ethiodide) with p-dimethylaminobenzaldehyde.

Detailed Experimental Protocol: Synthesis of 2-(p-Dimethylaminostyryl)-quinoline Ethiodide

This protocol is based on established methods for the synthesis of styrylquinoline dyes from the early to mid-20th century.

Materials:

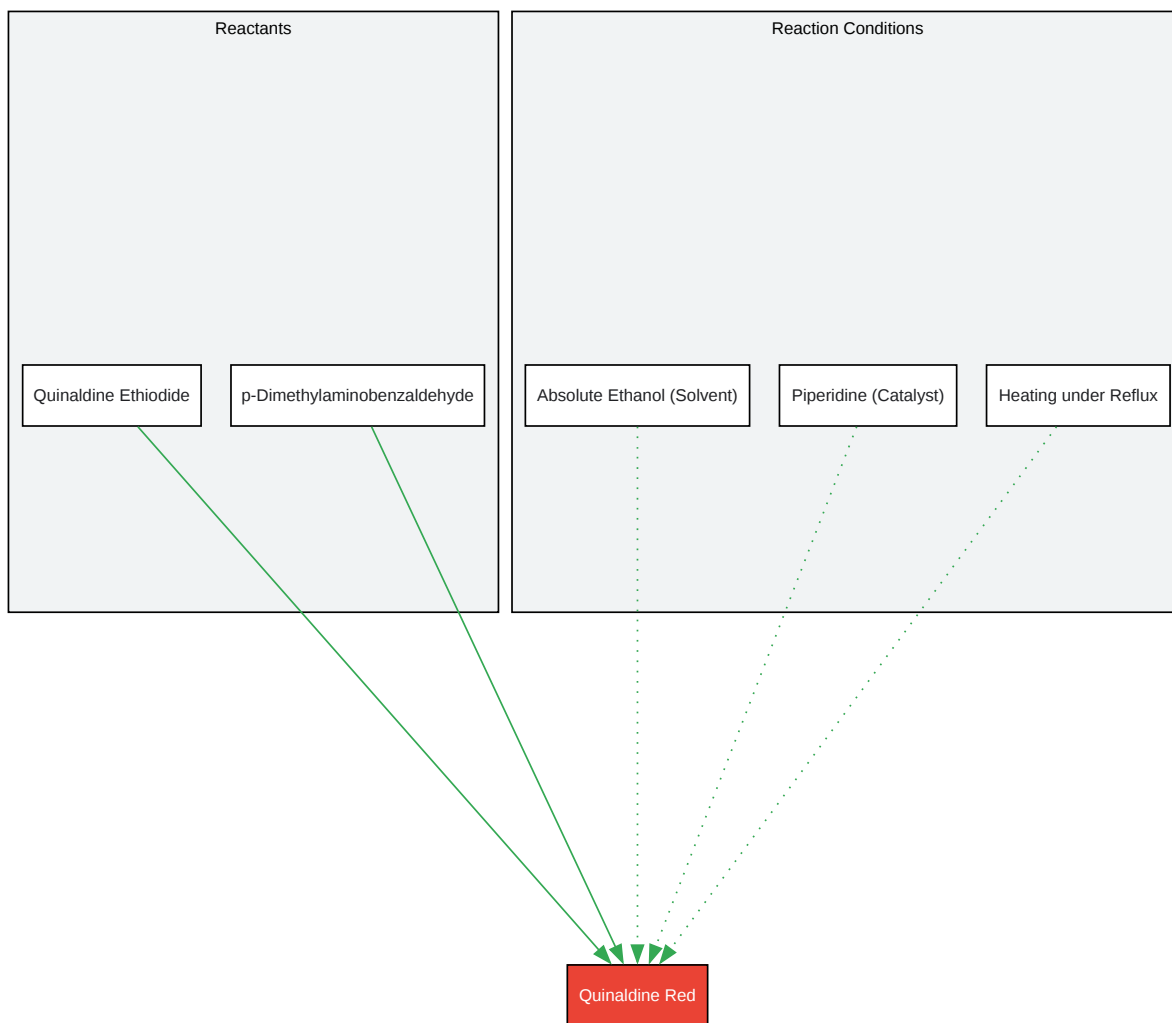
- Quinaldine ethiodide (1-ethyl-2-methylquinolinium iodide)
- p-Dimethylaminobenzaldehyde
- Piperidine (as a catalyst)
- Absolute ethanol

Procedure:

- A mixture of quinaldine ethiodide and an equimolar quantity of p-dimethylaminobenzaldehyde is prepared.
- The reactants are dissolved in a minimal amount of absolute ethanol.
- A few drops of piperidine are added to the solution to act as a basic catalyst for the condensation reaction.
- The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by the intensification of the red color.
- Upon completion, the reaction mixture is allowed to cool to room temperature.
- The crude **Quinaldine Red** product will precipitate out of the solution.
- The precipitate is collected by filtration and washed with a small amount of cold ethanol to remove unreacted starting materials and impurities.
- The collected solid is then recrystallized from ethanol to yield purified crystals of **Quinaldine Red**.

- The purified crystals are dried in a desiccator.

Diagram 1: Synthesis of Quinaldine Red



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Caption: A diagram illustrating the reactants and conditions for the synthesis of **Quinaldine Red**.

Original Applications

Quinaldine Red's initial impact was primarily in two areas: as a pH indicator for specialized analytical titrations and as a vital stain for observing living cells.

Application as a pH Indicator

With a visual transition interval in the highly acidic range of pH 1.0 to 3.2, **Quinaldine Red** filled a niche for acid-base titrations where common indicators like phenolphthalein or methyl orange were unsuitable. It was particularly useful for the titration of weak bases with strong acids, where the equivalence point lies in the acidic pH range.

4.1.1. Experimental Protocol: Preparation and Use of **Quinaldine Red** Indicator Solution

This protocol outlines the preparation of a **Quinaldine Red** indicator solution and its use in a typical acid-base titration from the early 20th century.

Preparation of the Indicator Solution:

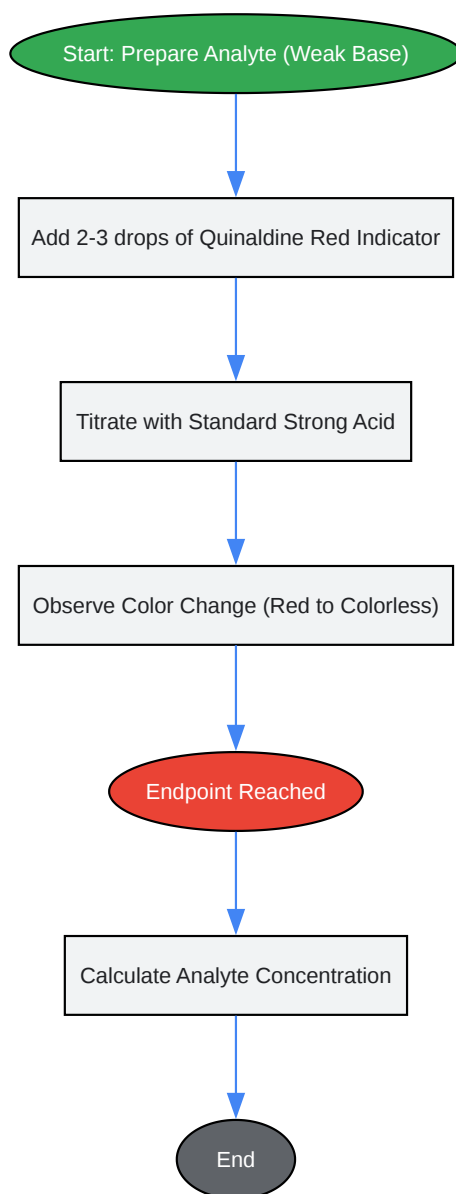
- Weigh 0.1 g of **Quinaldine Red** powder.
- Dissolve the powder in 100 mL of methanol or ethanol.
- Store the solution in a tightly sealed, light-resistant bottle.

Titration Procedure:

- Pipette a known volume of the weak base solution into a flask.
- Add 2-3 drops of the **Quinaldine Red** indicator solution. The solution will appear red.
- Titrate with a standardized solution of a strong acid (e.g., hydrochloric acid) from a burette.
- The endpoint of the titration is reached when the solution undergoes a sharp color change from red to colorless.

- Record the volume of the acid added to determine the concentration of the base.

Diagram 2: Workflow for Acid-Base Titration using Quinaldine Red



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Caption: A workflow diagram for a typical acid-base titration using **Quinaldine Red** as an indicator.

Application in Biological Staining

As a vital stain, **Quinaldine Red** was used to visualize the internal structures of living cells without causing immediate cell death. This was a significant advantage over many other stains of the era that required fixation, a process that kills the cells. Its cationic nature allowed it to accumulate in certain cellular compartments.

4.2.1. Experimental Protocol: Vital Staining of Cells in Culture (Conceptual)

While specific historical protocols for **Quinaldine Red** as a vital stain are not readily available, the following is a conceptual protocol based on the general principles of vital staining in the early 20th century.

Materials:

- Stock solution of **Quinaldine Red** (dissolved in ethanol or a balanced salt solution).
- Living cells in culture (e.g., fibroblasts).
- Balanced salt solution (e.g., Ringer's solution).
- Microscope slides and coverslips.

Procedure:

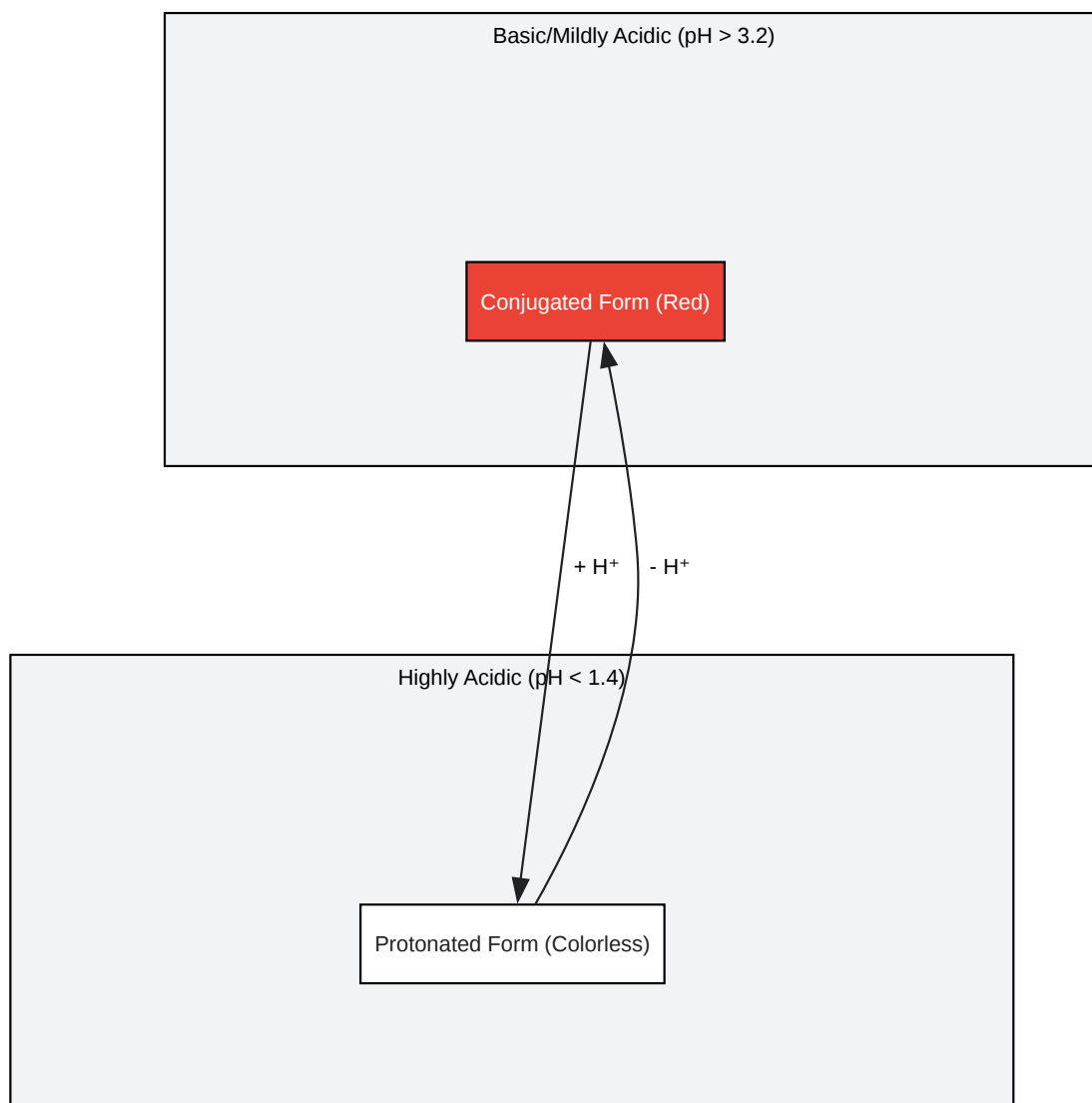
- Prepare a dilute working solution of **Quinaldine Red** by adding a small amount of the stock solution to a balanced salt solution. The final concentration should be low enough to be non-toxic to the cells over the observation period.
- Wash the cultured cells with the balanced salt solution to remove any culture medium.
- Incubate the cells with the dilute **Quinaldine Red** solution for a short period (e.g., 10-30 minutes).

- After incubation, wash the cells again with the balanced salt solution to remove any excess stain.
- Prepare a wet mount of the stained cells on a microscope slide.
- Observe the cells under a light microscope. The distribution of the red color within the cells can provide information about the location of certain organelles.

Mechanism of Action as a pH Indicator

The color change of **Quinaldine Red** in response to pH is due to a change in its molecular structure. In basic to mildly acidic conditions, the molecule exists in a conjugated form that absorbs light in the visible spectrum, resulting in its characteristic red color. In highly acidic environments (pH below its transition range), the nitrogen atom in the quinoline ring becomes protonated. This disrupts the extended conjugation of the molecule, leading to a loss of color.

Diagram 3: pH-Dependent Structural Change of Quinaldine Red



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Caption: The reversible protonation of **Quinaldine Red** that causes its color change.

Conclusion

Quinaldine Red, a cyanine dye developed in the early 20th century, has a significant history as a specialized tool in both analytical chemistry and biological research. Its original applications as a pH indicator for titrations in strong acid and as a vital stain for living cells highlight its versatility. The historical protocols and data presented in this guide offer a comprehensive overview for contemporary researchers and scientists, providing context for the continued use and development of this and similar functional dyes.

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